molecular formula C11H15N5O6 B1660016 8-Methoxyguanosine CAS No. 7057-53-6

8-Methoxyguanosine

Cat. No. B1660016
CAS RN: 7057-53-6
M. Wt: 313.27
InChI Key: MWVSREMEETTXDC-UUOKFMHZSA-N
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Description

8-Methoxyguanosine is a modified nucleobase analogue. It’s a guanosine derivative that contains a methoxy group at the 8th position . This modification can serve as a powerful tool for changing the physicochemical and biological properties of DNA or RNA .


Synthesis Analysis

This compound (mxG) and 8-benzyloxyguanosine (bxG) phosphoramidites were synthesized and incorporated into RNA using standard β-cyanoethyl chemistry and automated RNA synthesis . The methoxy and benzyloxy substituents are electron-donating groups, decreasing the rate of depurination in the monomers .


Chemical Reactions Analysis

The presence of 8-substituted guanosine derivatives, such as this compound, significantly decreased the thermodynamic stability of RNA duplexes . Moreover, these derivatives decreased mismatch discrimination .

Scientific Research Applications

Immunostimulating Activity in B Lymphocytes

8-Methoxyguanosine has been identified as a compound that stimulates the differentiation of murine B cells. This finding suggests a potential role in immune response modulation, particularly in the context of B lymphocyte activation. Ahmad and Mond (1985) in their study found that while 8-hydroxyguanosine stimulates both proliferation and differentiation of murine B cells, this compound specifically stimulates differentiation without affecting proliferation. This differential effect on B-cell activation highlights the unique immunomodulatory potential of this compound (Ahmad & Mond, 1985).

Enhancement of Mechanical Properties in Supramolecular Hydrogels

Research by Way et al. (2014) demonstrated that polymeric this compound derivatives can significantly enhance the mechanical properties of low molecular weight hydrogelators like 8-methoxy-2′,3′,5′-tri-O-acetylguanosine. This enhancement is particularly notable in biologically relevant salt concentrations. The study proposes that these non-gelling polymeric derivatives act as supramolecular cross-linking units, improving the structural integrity and performance of such hydrogels. This finding opens avenues for the development of advanced materials in biomedical applications (Way et al., 2014).

Synthesis and Chemical Stability

The synthesis and chemical properties of this compound have been a subject of research to understand its stability and potential applications. Ikehara and Muneyama (1966) investigated the synthesis of various 8-substituted guanosine derivatives, including this compound. Their research provided insights into the chemical behavior of these compounds under different conditions, which is crucial for their potential use in various scientific applications (Ikehara & Muneyama, 1966).

Hybridization Properties in RNA

The impact of this compound on the thermodynamic stability of RNA duplexes was studied by Baranowski et al. (2015). They found that substituting guanosine with this compound significantly decreased the stability of RNA duplexes. This suggests a potential application in the field of RNA-based therapeutics and diagnostics, where modulation of RNA duplex stability is crucial (Baranowski et al., 2015).

Future Directions

8-Methoxyguanosine and similar compounds have potential therapeutic applications. They could be used as a therapeutic target or as a pharmaceutical agent for treatment of a wide range of diseases whose pathogenesis is significantly contributed to by inflammation and oxidative stress .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSREMEETTXDC-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7057-53-6
Record name 8-Methoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-METHOXYGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U835SKW2QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of 8-methoxyguanosine on the activity of ribonucleases?

A2: The presence of this compound within RNA molecules alters their recognition and cleavage by various ribonucleases []. For example, RNase T1, which typically cleaves RNA at single-stranded guanosine residues, does not recognize this compound []. In contrast, RNase A can cleave at sites containing this compound, albeit with a preference for cytidine over this compound and uridine []. This suggests that the presence of this compound may influence RNA processing and degradation pathways within cells.

Q2: Does this compound exhibit any immunostimulatory properties?

A3: Yes, research suggests that this compound possesses immunostimulating activity, particularly for B lymphocytes []. This finding highlights the potential for this compound and related compounds to be investigated further for their potential applications in immunomodulation and immunotherapy.

Q3: Can this compound be used to enhance the properties of supramolecular hydrogels?

A4: Yes, polymeric derivatives of this compound, specifically those based on poly(dimethylacrylamide), have shown the ability to enhance the mechanical properties of supramolecular hydrogels formed by low molecular weight this compound derivatives []. These polymeric derivatives act as supramolecular cross-linking agents, leading to a significant increase in the mechanical strength of the gels []. This finding suggests potential applications of this compound derivatives in materials science and biomedical engineering.

Q4: How does the chemical stability of this compound compare to that of natural guanosine?

A5: The methoxy group in this compound increases its stability against depurination compared to natural guanosine []. This enhanced stability is attributed to the electron-donating nature of the methoxy group, which strengthens the N-glycosidic bond [].

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